molecular formula C11H18FNO2 B592250 Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate CAS No. 882033-92-3

Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate

Cat. No.: B592250
CAS No.: 882033-92-3
M. Wt: 215.268
InChI Key: FHMOJENFEWBNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is a heterocyclic organic compound . It has a molecular weight of 215.264523 g/mol and a molecular formula of C11H18FNO2 . The IUPAC name for this compound is tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with a fluoro group at the 3rd position and a methylene group at the 4th position . The compound also has a tert-butyl ester group attached to the piperidine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.264523 g/mol . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 0 . The compound has a complexity of 252 .

Scientific Research Applications

Synthesis of Fluoronaphthyridines and Quinolones

This compound has been instrumental in the synthesis of fluoronaphthyridines and quinolones, which are significant due to their antibacterial properties. Studies have shown that modifications to the fluoroquinolone structure, including the incorporation of tert-butyl and fluorine groups, can significantly influence their antibacterial activity. The research emphasizes the critical role of the fluorine atom and tert-butyl group in enhancing the efficacy of these compounds against various bacterial strains (Bouzard et al., 1989).

Advancements in Fluorous Synthesis

The tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate framework has been explored for its potential in fluorous synthesis, serving as a novel protecting group for carboxylic acids. This application is particularly relevant in the context of fluorous phase immobilization, which facilitates the separation and purification processes in synthetic chemistry, thereby enhancing the efficiency of chemical reactions (Pardo et al., 2001).

Role in Stereochemistry

In stereochemical transformations, this compound has shown promise in the stereoselective synthesis of pipecolic acid derivatives. The presence of the fluorine atom and tert-butyl group plays a crucial role in controlling the stereochemistry of the resulting compounds, which is a critical factor in the development of pharmaceuticals and biologically active molecules (Purkayastha et al., 2010).

Enzymatic Reactions

Research into the enzymatic reactions involving this compound has unveiled its role in the C-demethylation processes. These findings have implications for understanding drug metabolism and designing molecules with improved pharmacokinetic profiles (Yoo et al., 2008).

Properties

IUPAC Name

tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h9H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMOJENFEWBNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)C(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a suspension of methyltriphenylphosphonium bromide (1.68 g, 4.60 mmol) in dry THF (30 mL) was added potassium tert-butoxide (544 mg, 4.60 mmol) at rt. The reaction mixture was stirred at rt for 30 min. A solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (500 mg, 2.30 mmol) in dry THF (10 mL) was then added and the resulting suspension stirred at rt for 16 h. Aq. 10% NaHSO3 was then added, the mixture extracted with EA. The org. layer was dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by FC (hexanes-EA, 19:1) to afford the title compound as a colorless oil. LC-MS-conditions 08: tR=0.84 min; [M-CH3+H]+=201.33.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
544 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.